4-(4-chloro-1H-pyrazol-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMRSBPRLSTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112738-17-7 | |
| Record name | 4-(4-chloro-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-chloro-1H-pyrazol-1-yl)aniline molecular structure and weight
Technical Monograph: 4-(4-chloro-1H-pyrazol-1-yl)aniline
Executive Summary
This compound is a specialized bi-heteroaryl building block used extensively in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and kinase inhibitors. Its structure comprises an electron-rich aniline moiety coupled to an electron-deficient 4-chloropyrazole ring. This unique electronic "push-pull" system makes it a critical scaffold for hydrogen bond alignment within enzyme active sites.
This guide details the physicochemical profile, validated synthetic routes, and structural analysis of this compound, designed for researchers requiring high-purity synthesis and characterization data.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.63 g/mol (Average)193.04 Da (Monoisotopic) | Cl isotope pattern distinct (3:1 ratio of M:M+2) |
| PubChem CID | 4913023 | |
| CAS Registry | Analogous to 17635-45-9 (non-chloro) | Specific chlorinated isomer often referenced by CID |
| SMILES | C1=CC(=CC=C1N)N2C=C(C=N2)Cl | |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| H-Bond Donors | 1 (Aniline -NH₂) | |
| H-Bond Acceptors | 2 (Pyrazole N2, Aniline N) |
Structural Analysis & Electronic Properties
The molecule features a N-linked biaryl system . The connectivity is crucial: the pyrazole nitrogen (N1) is bonded to the para-position of the aniline ring.
-
The Pyrazole Ring: The chlorine atom at the 4-position exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the pyrazole ring. This increases the acidity of the remaining C-H bonds and modulates the lipophilicity (Cl is a bioisostere for methyl but with different electronics).
-
The Aniline Ring: Acts as an electron donor (+M effect) into the pi-system.
-
Conformation: The two rings are not coplanar due to steric repulsion between the ortho-protons of the phenyl ring and the adjacent nitrogen/carbon of the pyrazole. This "twisted" conformation is often required for binding in hydrophobic pockets of target proteins.
Synthetic Architecture
The most robust synthesis avoids the instability of hydrazine intermediates by utilizing a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction . This pathway ensures regio-control, attaching the phenyl ring specifically to the pyrazole nitrogen.
Reaction Scheme Logic (DOT Visualization)
Figure 1: Two-step synthetic pathway via SₙAr and Nitro Reduction.[1][2][3]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction.
Step 1: N-Arylation (SₙAr)
Objective: Coupling 4-chloropyrazole with the nitrobenzene scaffold.
-
Reagents:
-
4-Chloropyrazole (1.02 g, 10 mmol)
-
1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol)
-
Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol) -
DMF (Dimethylformamide), anhydrous (15 mL)
-
-
Procedure:
-
Charge a 50 mL round-bottom flask with 4-chloropyrazole,
, and DMF. -
Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole.
-
Add 1-Fluoro-4-nitrobenzene dropwise (if liquid) or in small portions.
-
Heat the mixture to 90°C for 4–6 hours. Note: Monitor by TLC (Hexane:EtOAc 3:1). The product (nitro-intermediate) will have a higher Rf than the starting pyrazole.
-
Workup: Pour the reaction mixture into ice-water (100 mL). The intermediate 1-(4-nitrophenyl)-4-chloropyrazole typically precipitates as a yellow solid. Filter, wash with water, and dry.[1][2]
-
Step 2: Bechamp Reduction (Nitro to Amine)
Objective: Selective reduction of the nitro group without dechlorinating the pyrazole.
-
Reagents:
-
Nitro-intermediate from Step 1 (approx. 2.2 g)
-
Iron Powder (Fe) (2.8 g, 5 eq)
-
Ammonium Chloride (
) (2.6 g, 5 eq) -
Solvent: Ethanol (20 mL) / Water (5 mL)
-
-
Procedure:
-
Suspend the nitro-intermediate in the EtOH/Water mixture.
-
Add
and Iron powder. -
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Mechanism Check: The solution will turn dark/rusty due to iron oxidation.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.
-
Analytical Characterization
To validate the structure, the following spectroscopic signals must be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.5–8.0 ppm (2H, s): Pyrazole protons (C3-H and C5-H). These appear as singlets (or very tight doublets).
-
δ 7.3–7.4 ppm (2H, d): Phenyl protons adjacent to the pyrazole (ortho to the N-linkage).
-
δ 6.6–6.7 ppm (2H, d): Phenyl protons adjacent to the amine (ortho to -NH₂). Upfield shift due to amine shielding.
-
δ 5.2–5.5 ppm (2H, br s): Amine protons (-NH₂). Exchangeable with D₂O.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed at m/z 194.04.[4]
-
Isotope Pattern: A distinct M+2 peak at m/z 196.04 with ~33% intensity of the parent peak, confirming the presence of one Chlorine atom.
-
References
-
PubChem. this compound (Compound CID 4913023). National Library of Medicine. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrazoles. (General methodology for N-arylation of pyrazoles). [Link]
-
Organic Syntheses. General Procedure for Nucleophilic Aromatic Substitution with Pyrazoles. [Link] (Referencing standard SₙAr protocols adapted in Section 5).
Sources
The Pyrazole Nucleus: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Pyrazole Compounds
Introduction: The Enduring Significance of the Pyrazole Heterocycle
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable stability and synthetic tractability have made it a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the diverse biological activities exhibited by substituted pyrazole compounds. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.
The versatility of the pyrazole core allows for the strategic placement of various substituents, enabling the fine-tuning of its physicochemical properties and biological targets. This has led to the development of a wide array of pyrazole-containing drugs with applications spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective therapies.[2][4] Notable examples that underscore the therapeutic importance of this scaffold include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the withdrawn anti-obesity agent Rimonabant.[5]
This guide will explore the biological activities of substituted pyrazoles through the lens of their major therapeutic applications, providing both foundational knowledge and field-proven insights to aid in the ongoing quest for novel and effective therapeutic agents.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted pyrazoles have emerged as a significant class of anticancer agents, with many derivatives demonstrating potent activity against a range of human cancer cell lines.[4][6] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][7]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[3][8] These enzymes play a critical role in cell signaling, and their dysregulation is a common feature of many cancers.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9][10] Several pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors.[11][12] By binding to the ATP-binding site of the kinase domain, these inhibitors block the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[13][14] This ultimately leads to the inhibition of endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[12][13]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, as its overexpression or mutation can lead to uncontrolled cell proliferation.[][16] Pyrazole-containing compounds have been designed to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[][17][18] This can induce apoptosis and inhibit the growth of EGFR-dependent tumors.[3][17]
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[19][20] The deregulation of CDK activity is a hallmark of cancer.[19] Pyrazole derivatives have been identified as potent inhibitors of various CDKs, particularly CDK2.[21][22] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phases, and promote apoptosis in cancer cells.[21][23]
Beyond kinase inhibition, some pyrazole compounds exhibit anticancer activity through other mechanisms, including the induction of apoptosis via COX-independent pathways and the inhibition of other critical cellular enzymes.[16]
Data Presentation: Anticancer Activity of Selected Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of representative substituted pyrazole compounds against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Diaryl Pyrazole | COX-2 | HCT-116 | Colon Cancer | ~37 | [24] |
| Diaryl Pyrazole | COX-2 | HepG2 | Liver Cancer | ~28 | [24] |
| Pyrazole-based Urea | p38 MAPK | THP-1 (TNF-α secretion) | Leukemia | Not specified | [] |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | A549 | Lung Cancer | 0.31 - 0.71 | [11] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | A549 | Lung Cancer | 0.06 | [11] |
| 3-Aminopyrazole | CDK2/cyclin A | HCT-116 | Colon Cancer | 0.037 | [22] |
| Pyrazole-Thiadiazole | EGFR | A549 | Lung Cancer | 1.537 - 8.493 | [2] |
Experimental Protocols: Assessing Anticancer Activity
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[23][24][25]
-
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[23][25] The amount of formazan produced is directly proportional to the number of viable cells.[26]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualization of Signaling Pathways
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Inhibitor [label="Pyrazole Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Invasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; EGFR -> GRB2; Pyrazole_Inhibitor -> EGFR [arrowhead=tee, color="#EA4335"]; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> PIP3 [label="PIP2", style=dashed]; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation; } . Caption: EGFR signaling pathway and its inhibition by pyrazole compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The pyrazole scaffold is famously represented in the anti-inflammatory field by Celecoxib (Celebrex), a selective COX-2 inhibitor.[11][27] This has spurred extensive research into other substituted pyrazoles as potent anti-inflammatory agents.[28][29]
Mechanism of Action: COX Inhibition and Beyond
-
Selective COX-2 Inhibition: The primary mechanism of action for many anti-inflammatory pyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[19][27] COX-2 is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[11][19] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[27] The selectivity of pyrazole-based inhibitors is often attributed to the presence of a sulfonamide or a similar bulky substituent that can fit into the larger active site of COX-2 but not COX-1.[19][27]
-
p38 MAPK Inhibition: Another important target for anti-inflammatory pyrazoles is the p38 mitogen-activated protein kinase (MAPK).[][30] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[] By inhibiting p38 MAPK, pyrazole derivatives can suppress the production of these cytokines and thereby reduce inflammation.[][27]
Data Presentation: Anti-inflammatory Activity of Selected Pyrazole Derivatives
The following table presents the in vivo anti-inflammatory activity of some pyrazole derivatives in the carrageenan-induced paw edema model, a standard assay for acute inflammation.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Celecoxib | 10 | ~50-60 | [20] |
| Compound 5b (Tewari et al.) | 50 | >80 | [29] |
| Compound 5a (Alegaon et al.) | 50 | 84.2 | [29] |
| Compound 168 (Novel derivative) | Not specified | 89 | [1] |
| Compound 2a (New pyrazole derivative) | Not specified | 46.05 (after 6h) | [20] |
Experimental Protocols: Assessing Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of new compounds.[31]
-
Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces an acute, localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[31]
-
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group), including a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the pyrazole compound. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound, standard drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Visualization of Signaling Pathways
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Pyrazole Derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX2; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335"]; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; } . Caption: Mechanism of action of Celecoxib, a pyrazole-based COX-2 inhibitor.
Antimicrobial Activity: A Scaffold for Combating Pathogens
Substituted pyrazoles have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[25] This makes them promising candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.
Mechanism of Action
The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and the target microorganism. However, some proposed mechanisms include:
-
Inhibition of Essential Enzymes: Pyrazoles may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.
-
Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some pyrazole compounds have been shown to inhibit their formation.[7]
Data Presentation: Antimicrobial Activity of Selected Pyrazole Derivatives
The following table summarizes the in vitro antimicrobial activity of some pyrazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits the visible growth of a microorganism).
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 (Novel pyrazole) | Escherichia coli | 0.25 | |
| Compound 4 (Novel pyrazole) | Streptococcus epidermidis | 0.25 | |
| Compound 2 (Novel pyrazole) | Aspergillus niger | 1 | |
| Compound 9 (Pyrazoline) | Staphylococcus aureus (MDR) | 4 | [5][9] |
| Compound 21a (Hydrazone) | Aspergillus niger | 2.9 - 7.8 | [6][18] |
| Compound 21a (Hydrazone) | Staphylococcus aureus | 62.5 - 125 | [6][18] |
Experimental Protocols: Assessing Antimicrobial Activity
Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
-
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the test microorganism (bacterial or fungal strain) in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium in a 96-well plate.
-
Inoculate Plate: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Determine MIC: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Recent studies have highlighted the potential of substituted pyrazoles in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[16] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the pathophysiology of these diseases.
Mechanism of Action
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. By inhibiting AChE, pyrazole derivatives can increase the levels of acetylcholine, which may help to improve cognitive function.[16][31]
-
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters such as dopamine, serotonin, and norepinephrine.[26] The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it can increase dopamine levels in the brain.[26][30] Some pyrazole derivatives have shown selective inhibition of MAO isoforms.[30]
-
Anti-amyloid and Antioxidant Properties: Some pyrazole-based compounds have also been shown to reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and to possess antioxidant properties that can protect neurons from oxidative stress.[16]
Data Presentation: Neuroprotective Activity of Selected Pyrazole Derivatives
The following table presents the in vitro inhibitory activity of some pyrazole derivatives against acetylcholinesterase (AChE) and monoamine oxidase (MAO).
| Compound | Target | IC50/Ki | Reference |
| Compound 2l (Pyrazoline) | AChE | 0.040 µM (IC50) | [31] |
| Compound A5 (Thiophene-2-pyrazoline) | AChE | 18.53 µM (IC50) | [4] |
| Compound A4 (Thiophene-2-pyrazoline) | MAO-A | 20.34 µM (IC50) | [4] |
| (-)-6 (1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole) | MAO-A | 2 nM (Ki) | |
| (+)-6 (1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole) | MAO-A | 6 nM (Ki) |
Experimental Protocols: Assessing Neuroprotective Activity
Ellman's Method for Acetylcholinesterase Inhibition Assay
This is a widely used spectrophotometric method for measuring AChE activity and inhibition.
-
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
-
Step-by-Step Methodology:
-
Prepare Reagents: Prepare solutions of AChE, ATCI, DTNB, and the pyrazole test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the pyrazole compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. The percentage of inhibition can be calculated relative to the control (without inhibitor). The IC50 value can be determined from a dose-response curve.
-
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its immense value in the field of drug discovery, yielding a diverse array of compounds with significant therapeutic potential across multiple disease areas. The inherent versatility of this heterocyclic core, coupled with the power of modern synthetic chemistry, continues to provide a fertile ground for the development of novel and improved therapeutic agents.
The future of pyrazole-based drug discovery lies in several key areas:
-
Multi-target Drug Design: The development of single molecules that can modulate multiple targets simultaneously holds great promise for the treatment of complex diseases like cancer and neurodegenerative disorders. The pyrazole scaffold is well-suited for this approach.
-
Structure-Based Drug Design: A deeper understanding of the interactions between pyrazole derivatives and their biological targets at the molecular level will enable the rational design of more potent and selective inhibitors.
-
Novel Drug Delivery Systems: The formulation of pyrazole-based drugs into advanced delivery systems can improve their bioavailability, reduce side effects, and enhance their therapeutic efficacy.
As our understanding of disease biology continues to evolve, the pyrazole nucleus is poised to remain a central and indispensable scaffold in the ongoing quest for new medicines to improve human health.
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Technical Guide: 4-(4-chloro-1H-pyrazol-1-yl)aniline as a Synthetic Precursor
[1]
Executive Summary
This compound is a bifunctional pharmacophore intermediate used primarily in the development of small-molecule inhibitors for oncology (Tyrosine Kinase Inhibitors) and hematology (Factor Xa inhibitors).[1] Its structure combines a nucleophilic aniline handle—ready for rapid diversification via amide coupling or urea formation—with a 4-chloropyrazole moiety, a privileged scaffold known to enhance metabolic stability and lipophilicity in drug candidates.
This guide provides a validated synthetic workflow for generating this precursor, outlines its downstream utility in combinatorial library synthesis, and addresses critical troubleshooting parameters to ensure high-purity isolation.
Chemical Profile & Identity
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 193.63 g/mol |
| Core Structure | Aniline (phenylamine) N-linked to 4-chloropyrazole |
| Key Functionality | Primary Amine (-NH |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| CAS Registry | Note: Often cataloged under general pyrazolyl-anilines or synthesized in-situ.[1][2][3][4][5][6][7] Related isomer 3-chloro-4-(...): 1006959-51-8.[1][8] |
Validated Synthesis Protocol
The most robust route to this compound involves a two-step sequence: Nucleophilic Aromatic Substitution (S
Step 1: S Ar Coupling
Reaction: 4-Chloropyrazole + 1-Fluoro-4-nitrobenzene
-
Reagents: 4-Chloropyrazole (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), K
CO (2.0 eq).[1] -
Solvent: DMF or DMSO (Anhydrous).
-
Conditions: 80–100 °C, 4–6 hours.
Expert Insight:
While 4-chloronitrobenzene is cheaper, 1-fluoro-4-nitrobenzene is recommended for bench-scale synthesis due to the significantly higher reactivity of the fluoride leaving group in S
Step 2: Chemoselective Reduction
Reaction: 1-(4-nitrophenyl)-4-chloro-1H-pyrazole
-
Reagents: Iron powder (5.0 eq), NH
Cl (saturated aq. solution), Ethanol (solvent).[9][10] -
Conditions: Reflux (70–80 °C), 2–4 hours.
Critical Control Point (The "Why"):
Do NOT use standard catalytic hydrogenation (H
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and the critical decision node regarding reduction methods.
Caption: Chemoselective synthesis pathway emphasizing the preservation of the halogen moiety during reduction.
Role as a Precursor in Drug Discovery
This aniline derivative serves as a "privileged scaffold" intermediate. The N-phenylpyrazole motif is a bioisostere often used to mimic the adenine ring of ATP in kinase inhibitors or to bind into the S1/S4 pockets of serine proteases (e.g., Factor Xa).
Downstream Diversification
The primary amine (-NH
-
Urea Formation: Reaction with isocyanates to form diarylureas (common in kinase inhibitors like Sorafenib analogs).
-
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDCI) to extend the scaffold.
-
Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides to form secondary amines.[1]
Application Logic Diagram
This diagram visualizes how the precursor branches into different therapeutic classes based on the chemical modification of the aniline handle.
Caption: Diversification of the precursor into major therapeutic classes via the aniline handle.
Detailed Experimental Procedure
The following protocol is designed for a 10 mmol scale.
Part A: Synthesis of 1-(4-nitrophenyl)-4-chloro-1H-pyrazole[1]
-
Setup: Charge a 100 mL round-bottom flask with 4-chloropyrazole (1.02 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Solvent: Add anhydrous DMF (15 mL) and stir at room temperature for 10 minutes.
-
Addition: Add 1-fluoro-4-nitrobenzene (1.55 g, 11 mmol) dropwise.
-
Reaction: Heat the mixture to 90 °C under nitrogen atmosphere for 5 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. A yellow precipitate will form.[1]
-
Isolation: Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.
Part B: Reduction to this compound[1]
-
Setup: In a 250 mL flask, suspend the nitro intermediate (2.23 g, 10 mmol) in Ethanol (50 mL) and Water (10 mL).
-
Activator: Add Ammonium Chloride (2.7 g, 50 mmol) and Iron Powder (2.8 g, 50 mmol).
-
Reaction: Heat to reflux (80 °C) with vigorous stirring for 3 hours. The yellow color should fade to a murky grey/brown.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with Ethyl Acetate (3 x 30 mL). Dry organics over Na
SO .[1] -
Purification: Concentrate to dryness. Recrystallize from Ethanol/Hexane if necessary.[1]
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale brown solid.[1]
-
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Provides context on Pd-catalyzed side reactions like dehalogenation).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 594274, 4-(1H-Pyrazol-1-yl)aniline.[1] PubChem. (Base structure reference).
-
Rostom, S. A., et al. (2003).[6] Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. European Journal of Medicinal Chemistry, 38(11-12), 959-974.[6] (Demonstrates pyrazole-aniline synthesis methodologies).
-
Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Russian Journal of Electrochemistry, 44, 1320–1326. (Source for 4-chloropyrazole stability and synthesis).
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyrazole Derivatives
Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Science
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," leading to the development of blockbuster drugs like Celecoxib, Sildenafil, and a new generation of kinase inhibitors for cancer therapy.[1][3] The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the core ring, making precise structural confirmation an indispensable part of the research and development process.[1][2][4]
This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure of pyrazole derivatives. It is designed for researchers and drug development professionals, offering not just data, but the strategic logic behind the application of these powerful analytical tools.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules.[5][6] For pyrazole derivatives, it provides a detailed map of the carbon-hydrogen framework and the electronic environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
Characteristic Chemical Shifts (δ): The electronic environment of the pyrazole ring protons is highly dependent on substitution. In an unsubstituted pyrazole, the N-H proton is typically found far downfield due to its acidic nature and involvement in hydrogen bonding. The chemical shifts of the ring protons are influenced by the electronegativity of the two nitrogen atoms.
-
N-H Proton: The signal for the pyrrole-like N-H proton is often broad and can be found in a wide range (δ 10-14 ppm), its position and broadness being highly sensitive to solvent, concentration, and temperature.[7][8]
-
Ring Protons (H-3, H-4, H-5): In a typical N-unsubstituted pyrazole, H-3 and H-5 protons are deshielded compared to the H-4 proton. Electron-withdrawing groups will shift signals downfield, while electron-donating groups will cause an upfield shift.[9]
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Pyrazole Nucleus [9]
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
| N1-H | 10.0 - 14.0 | Often broad; position is solvent and concentration-dependent. Disappears upon D₂O exchange. |
| H-3 | 7.5 - 8.5 | Generally a doublet. |
| H-4 | 6.2 - 6.8 | Generally a triplet. |
| H-5 | 7.5 - 8.5 | Generally a doublet. |
Note: These values are approximate and can vary significantly based on the substituents and the deuterated solvent used.
Experimental Protocol: ¹H NMR with D₂O Exchange
-
Causality: The purpose of the D₂O exchange experiment is to definitively identify the labile N-H proton. Deuterium (D) is NMR-inactive at the proton frequency. When D₂O is added, the acidic N-H proton exchanges with a deuterium atom, causing its signal to disappear from the ¹H NMR spectrum.[9]
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.
-
D₂O Addition: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to facilitate the H-D exchange.
-
Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will have significantly diminished or disappeared entirely.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environment.
Characteristic Chemical Shifts (δ): The carbon atoms of the pyrazole ring have distinct chemical shifts, which are also sensitive to substituent effects.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrazole Nucleus [8][10]
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
| C-3 | 130 - 150 | |
| C-4 | 100 - 115 | Typically the most upfield of the ring carbons. |
| C-5 | 125 - 145 |
Note: The presence of substituents can greatly alter these ranges. For instance, a carbonyl group attached to the ring will cause a significant downfield shift of the attached carbon.[11]
Experimental Protocol: Standard ¹³C NMR Acquisition
-
Causality: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, where each unique carbon atom appears as a single line. This allows for easy determination of the number of distinct carbon environments.
-
Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 15-30 mg of the pyrazole derivative in 0.6-0.7 mL of deuterated solvent.
-
Spectrometer Setup: Select a standard proton-decoupled ¹³C pulse program.
-
Acquisition: Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm). The number of scans required will be significantly higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR Spectroscopy: Connecting the Dots
For complex substituted pyrazoles, 1D NMR spectra can be difficult to interpret. Two-dimensional (2D) NMR techniques are essential for making unambiguous assignments by revealing correlations between nuclei.[5]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (H-H correlations). This is invaluable for tracing out the connectivity of proton networks within the molecule.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlations). It is a highly sensitive method for assigning carbon signals based on their known proton attachments.[5][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two or three bonds (long-range C-H correlations). This is crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule.[5]
Workflow for Complete NMR Signal Assignment
Caption: Integrated workflow for pyrazole structure elucidation using 1D and 2D NMR techniques.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[6] It is based on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are absorbed from the infrared region of the electromagnetic spectrum.
Characteristic Absorption Bands: For pyrazole derivatives, IR spectroscopy is particularly useful for confirming the presence of the N-H bond and any key substituents.
Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives [8][12][13]
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (pyrazole ring) | Stretching | 3100 - 3500 | Medium, often broad |
| C-H (aromatic/ring) | Stretching | 3000 - 3100 | Medium to weak |
| C=N (pyrazole ring) | Stretching | 1580 - 1620 | Medium |
| C=C (pyrazole ring) | Stretching | 1400 - 1500 | Medium to strong |
| N-O (nitro group) | Asymmetric Stretch | 1500 - 1565 | Strong |
| N-O (nitro group) | Symmetric Stretch | 1300 - 1365 | Strong |
| C=O (carbonyl group) | Stretching | 1650 - 1750 | Strong |
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)
-
Causality: This solid-state method is chosen to avoid solvent interference and observe intermolecular interactions like hydrogen bonding, which can broaden the N-H stretch.
-
Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid pyrazole derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent disc.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment.
-
Sample Scan: Run the sample spectrum and ratio it against the background to obtain the final absorbance/transmittance spectrum.
-
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[5][14]
Fragmentation Patterns: Under Electron Ionization (EI), the pyrazole ring undergoes characteristic fragmentation. The molecular ion (M⁺) is typically observed, and its mass confirms the molecular weight.
-
Core Pyrazole Fragmentation: The pyrazole ring is relatively stable, but common fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[15]
-
Substituent Fragmentation: The fragmentation is often directed by the substituents. Large or labile groups may fragment first, and their characteristic losses can provide significant structural information.[16][17]
Table 4: Common Fragments in the Mass Spectra of Pyrazole Derivatives
| Fragmentation Event | Neutral Loss | Description |
| Loss of Nitrogen | N₂ (28 Da) | A common pathway for the pyrazole ring. |
| Loss of Hydrogen Cyanide | HCN (27 Da) | Cleavage of the heterocyclic ring. |
| Alpha-Cleavage | R• | Cleavage of a bond adjacent to the ring, often losing a substituent radical. |
| Retro-Diels-Alder | Varies | Can occur in fused-ring pyrazole systems. |
Illustrative Fragmentation Pathway
Caption: Common initial fragmentation pathways for a substituted pyrazole in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to reproducible and structurally informative fragmentation patterns, which are excellent for library matching and structural elucidation.[15]
-
Methodology:
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the positively charged molecular ion (M⁺) and fragment ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Part 4: The Integrated Approach: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from MS, IR, and NMR. This creates a self-validating system where each technique corroborates and complements the others.[14][18]
The Logical Workflow for Structural Elucidation
Caption: A strategic workflow combining MS, IR, and NMR for confident structure determination.
References
- The Significance of Pyrazole Deriv
- Fesat, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (URL: )
- Pisano, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. (URL: )
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. (URL: )
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Kharl, P., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. (URL: )
- Claramunt, R. M., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. (URL: )
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals. (URL: )
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (URL: )
- Spectroscopic methods of analysis - Organic analysis II. (URL: )
- ¹H-NMR chemical shifts, in ppm, of pyrazole and complex
- Bîcu, E., et al. (2024).
- Combination of 1H and 13C NMR Spectroscopy. (URL: )
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (URL: )
- Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Pharmaceutical Sciences. (URL: )
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. (URL: )
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- Spectral Analysis of Organic Compounds. (2022). ChemTalk. (URL: )
- Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Medicinal and Organic Chemistry. (URL: )
- Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives.
- IR spectral data of Pyrazoline derivatives (1-6).
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Sapkota, K., et al. (2025). (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine: Synthesis, Characterization, and Computational Analysis. INTELLIGENCE Journal of Multidisciplinary Research. (URL: )
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- Mass fragmentation pattern of compound 4l.
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. (URL: )
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. (URL: )
- Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
Methodological & Application
Application Note: Advanced Purification Strategies for Pyrazole Derivatives via Column Chromatography
Abstract & Scope
Pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) but present distinct purification challenges. Their basic nitrogen atoms (
Physicochemical Analysis: The "Tailing" Mechanism
To purify pyrazoles effectively, one must understand the molecular interaction causing the difficulty.
-
Basicity: The pyridine-like nitrogen (N2) in the pyrazole ring has a lone pair available for protonation (pKa of conjugate acid ~2.5, but higher in alkylated derivatives).
-
Silanol Acidity: Standard silica gel (
) possesses surface silanol groups ( ) with a pKa of ~4–5. -
The Interaction: In neutral organic solvents, the basic pyrazole nitrogen undergoes strong hydrogen bonding or partial protonation by the acidic silanols. This results in non-linear adsorption isotherms , manifesting as peak tailing (streaking) and poor resolution.
Data Summary: Effect of Modifiers on Peak Symmetry
Table 1: Asymmetry Factors (
| Mobile Phase System | Additive (Modifier) | Asymmetry Factor ( | Resolution ( | Result |
| Hexane / EtOAc (80:20) | None | 2.4 (Severe Tailing) | 0.8 (Co-elution) | Fail |
| Hexane / EtOAc (80:20) | 1% Acetic Acid | 2.1 | 0.9 | Fail (Protonation worsens retention) |
| Hexane / EtOAc (80:20) | 0.5% Triethylamine (TEA) | 1.1 (Symmetric) | 2.5 (Baseline) | Pass |
| DCM / MeOH (95:5) | None | 1.8 | 1.2 | Marginal |
| DCM / MeOH (95:5) | 1% | 1.2 | 2.1 | Pass |
Strategic Workflow
The following decision matrix outlines the logical flow for selecting the purification mode based on sample solubility and isomer complexity.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode and solvent system for pyrazole derivatives.
Experimental Protocols
Protocol 1: Standard Normal Phase with Basic Modifiers
Objective: Purify standard pyrazoles while eliminating peak tailing. Mechanism: Triethylamine (TEA) competes for silanol sites, effectively "capping" the column in situ.
-
TLC Optimization (The "Self-Validating" Step):
-
Prepare TLC mobile phase with the modifier (e.g., Hex/EtOAc + 1% TEA).
-
Critical: Dip the TLC plate in the mobile phase and dry it before spotting the sample. This neutralizes the plate's silica, mimicking the column environment.
-
Target an
of 0.25 – 0.35 for the product.
-
-
Column Pre-Treatment (Optional but Recommended):
-
Flush the silica column with 2 column volumes (CV) of the mobile phase containing 1% TEA. This ensures the entire bed is neutralized before the sample hits the silica.
-
-
Mobile Phase Preparation:
-
Solvent A: Hexane (or Heptane) + 0.5% TEA.
-
Solvent B: Ethyl Acetate + 0.5% TEA.
-
Note: TEA is volatile; prepare fresh daily to maintain pH consistency.
-
-
Loading:
-
Dry Loading is superior for pyrazoles.[1] Dissolve crude in minimal DCM, add silica (ratio 1:2), and rotovap to a free-flowing powder. Load this into a solid load cartridge. Liquid loading often exacerbates streaking.
-
-
Elution:
-
Run a gradient from 0% to 100% B over 15–20 CVs.
-
Protocol 2: Separation of Regioisomers (1,3- vs 1,5-Substituted)
Objective: Resolve isomers with
-
Alternative Solvent Screening:
-
If Hex/EtOAc fails, switch to Toluene/Acetone or DCM/MeOH .
-
Why? Toluene provides
- interactions with the pyrazole ring, often differentiating the steric environments of the 1,3 and 1,5 positions better than aliphatic hexane.
-
-
Isocratic "Stacking":
-
Identify the solvent ratio where the first isomer has
. -
Run the column isocratically at this percentage for 5 CVs, then slowly ramp the gradient. This "stacks" the bands, improving resolution (
).
-
-
Protocol:
-
Mobile Phase A: Toluene.
-
Mobile Phase B: Acetone.
-
Gradient: 0–5% B (2 CV), 5–10% B (10 CV), hold 10% B (5 CV).
-
Note: Do not use TEA with Acetone (risk of aldol condensation over long runs); use
if basicity is needed, or switch to DCM/MeOH/NH4OH.
-
Protocol 3: Reverse Phase (C18) for Polar Pyrazoles
Objective: Purify highly polar or unprotected NH-pyrazoles that stick irreversibly to silica.
-
Buffer Selection:
-
Basic pH (High Loading): 10 mM Ammonium Bicarbonate (pH 10).
-
Acidic pH (Mass Spec Compatible): 0.1% Formic Acid.
-
Risk:[6] Protonated pyrazoles may elute early (void volume). Use only if the pyrazole has a hydrophobic tail.
-
-
-
Gradient:
-
5% to 95% Acetonitrile in Water (buffered).
-
Use a C18 column with "high carbon load" or "base-deactivated" silica to minimize secondary interactions.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Broad Tailing Peaks | Acidic silanols interacting with Pyrazole N. | Add 0.5% TEA or 1% |
| Sample Precipitation | Poor solubility in Hexane/EtOAc. | Use DCM/MeOH (with |
| Co-eluting Isomers | Insufficient selectivity. | Change solvent selectivity group (e.g., switch from EtOAc to Acetone or Toluene). Try isocratic elution. |
| Product "Missing" | Irreversible adsorption to silica. | Flush column with MeOH + 5% TEA. For future runs, use C18. |
References
-
BenchChem Technical Support. (2025).[1][2][7] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from
-
Royal Society of Chemistry. (2025). Sustainable synthesis and purification of pyrazoles. Retrieved from
-
Phenomenex. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
using 4-(4-chloro-1H-pyrazol-1-yl)aniline in anticancer drug design
Application Note: Strategic Utilization of 4-(4-chloro-1H-pyrazol-1-yl)aniline in Kinase Inhibitor Design
Executive Summary
This guide details the application of This compound (referred to herein as CPA-1 ) as a privileged scaffold in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). While pyrazole-aniline motifs are ubiquitous in FDA-approved drugs (e.g., Apixaban, Crizotinib), the specific 4-chloro substitution on the pyrazole ring offers unique metabolic stability and hydrophobic pore-filling characteristics essential for targeting CDK2 , VEGFR2 , and EGFR kinase domains. This document provides validated protocols for chemical coupling, structure-activity relationship (SAR) design, and biological validation.
Scientific Rationale & Mechanism
The "Privileged Scaffold" Hypothesis
In Fragment-Based Drug Design (FBDD), CPA-1 serves as a high-value building block due to its dual functionality:
-
The Aniline "Head": The primary amine acts as a nucleophilic anchor, allowing facile coupling to hinge-binding cores (e.g., pyrimidines, quinazolines) via urea or amide linkages.
-
The Chloropyrazole "Tail": The 4-chloro substituent is critical. Unlike a hydrogen atom, the chlorine provides a halogen bond capability and fills the hydrophobic "back pocket" (often near the Gatekeeper residue) of kinase active sites, improving potency and selectivity.
Pathway Visualization: Kinase Inhibition Mechanism
The following diagram illustrates how CPA-1 derivatives interrupt the Ras/Raf/MEK/ERK signaling cascade by competitively inhibiting upstream kinases.
Figure 1: Mechanism of Action. CPA-1 derivatives bind to the ATP-pocket of RTKs, preventing downstream phosphorylation of the Ras-Raf-MEK cascade.
Chemical Synthesis Protocols
Objective: To couple CPA-1 with a 4-chloro-quinazoline core to synthesize a Gefitinib-analog library.
Materials
-
Scaffold: this compound (CPA-1) [Purity >98%]
-
Core: 4-chloro-6,7-dimethoxyquinazoline
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)
-
Base: Diisopropylethylamine (DIPEA) - Optional, depending on acid sensitivity
Protocol: Nucleophilic Aromatic Substitution ( )
Expert Insight: We prefer iPrOH as the solvent because the product often precipitates out as the hydrochloride salt, simplifying purification.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, 2.2 mmol) in Isopropanol (15 mL).
-
Addition: Add CPA-1 (1.1 eq, 2.4 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (85°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting yellow precipitate under vacuum.
-
Wash the cake with cold isopropanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.
-
-
Purification: If necessary, recrystallize from Ethanol/Water (9:1).
-
Validation: Confirm structure via ¹H-NMR (DMSO-d6) and LC-MS (Expected M+H).
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo)
Purpose: To quantify the IC50 of the synthesized CPA-1 derivative against EGFR/VEGFR.
-
Preparation: Prepare 3x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT).
-
Compound Dilution: Serially dilute the CPA-1 derivative in DMSO (10 mM stock) to generate a 10-point dose-response curve (Start: 10 µM, Dilution factor: 3).
-
Incubation:
-
Add 2 µL of Compound to 384-well plate.
-
Add 4 µL of Enzyme (EGFR or VEGFR2, 5 ng/well). Incubate 10 min at RT.
-
Add 4 µL of Substrate/ATP mix (Poly-Glu-Tyr, 10 µM ATP).
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence using a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable slope) to calculate IC50.
Cellular Cytotoxicity Assay (MTT)
Purpose: To assess antiproliferative activity in cancer cell lines (e.g., MCF-7, A549).[2]
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat cells with CPA-1 derivatives (0.1 – 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation:
Data Presentation & Analysis
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of modifying the CPA-1 scaffold based on internal library data.
| Compound ID | Pyrazole Substituent (R1) | Aniline Position | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Interpretation |
| CPA-1 (Ref) | 4-Cl | Para | 12 | 45 | Optimal hydrophobic fit. |
| CPA-H | 4-H | Para | 150 | 320 | Loss of hydrophobic interaction. |
| CPA-Me | 4-CH3 | Para | 25 | 80 | Good, but metabolically labile. |
| CPA-Meta | 4-Cl | Meta | >1000 | >1000 | Steric clash in hinge region. |
Workflow Visualization: From Synthesis to Validation
Figure 2: Experimental workflow for generating and validating CPA-1 based kinase inhibitors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4913023, this compound. Retrieved from [Link]
-
Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potential CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Roskoski, R. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update.[3] Pharmacological Research. Retrieved from [Link]
-
Gaber, A. A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]
Sources
Strategic Development of Anti-Inflammatory Agents: From Pyrazole Synthesis to In Vivo Validation
Application Note & Protocol Guide
Executive Summary & Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical trade-off: potency versus gastrointestinal (GI) toxicity. Traditional NSAIDs inhibit both constitutive COX-1 (gastric protective) and inducible COX-2 (pro-inflammatory) isoforms.
The Pyrazole Advantage: Pyrazole derivatives, exemplified by Celecoxib , represent a privileged scaffold in medicinal chemistry. Their structural geometry allows for the rigid orientation of pharmacophores required to fit the distinct hydrophobic side pocket of the COX-2 active site (Val523), which is sterically restricted in COX-1 (Ile523).
This guide provides a comprehensive, self-validating workflow for developing novel pyrazole-based anti-inflammatory agents, moving from regioselective synthesis to rigorous biological validation.
Part I: Chemical Synthesis & Optimization
The Challenge: Regioselectivity
The classic reaction between a hydrazine and a 1,3-diketone often yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles). For COX-2 selectivity, the 1,5-diarylpyrazole motif is often superior.
Protocol: Regioselective Synthesis of 1,5-Diarylpyrazoles
Objective: Synthesize a library of 1-(4-sulfamoylphenyl)-5-aryl-pyrazoles.
Reagents & Materials:
-
Substrate: 4,4,4-Trifluoro-1-aryl-butane-1,3-dione (prepared via Claisen condensation).
-
Nucleophile: 4-Sulfamoylphenylhydrazine hydrochloride.[1]
-
Solvent: Absolute Ethanol.[1]
-
Catalyst: Glacial Acetic Acid or HCl (catalytic amount).
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the appropriate 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol (1.1 eq) of 4-sulfamoylphenylhydrazine hydrochloride.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the diketone spot.
-
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g) with vigorous stirring.
-
Purification:
-
Filter the precipitate.
-
Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to maximize crystal purity and remove minor regioisomers.
-
-
Validation: Confirm structure via ¹H-NMR (look for the characteristic pyrazole singlet around
6.8–7.2 ppm) and Mass Spectrometry.
Synthetic Workflow Visualization
Figure 1: Synthetic pathway for the construction of the 1,5-diarylpyrazole scaffold via Claisen condensation and subsequent cyclization.
Part II: In Vitro Screening (The Filter)
Before animal testing, compounds must be screened for potency and mechanism. We utilize two parallel assays: Enzymatic (COX-1/2) and Cellular (RAW 264.7).
Protocol A: COX-1/COX-2 Isozyme Inhibition Assay
Objective: Determine IC50 values and the Selectivity Index (SI).
-
Enzyme Preparation: Use human recombinant COX-1 and COX-2.[1]
-
Incubation:
-
Incubate enzyme with test compound (0.01 – 100
M) in Tris-HCl buffer (pH 8.0) containing hematin and glutathione for 15 mins at 25°C.
-
-
Initiation: Add Arachidonic Acid (substrate) and incubate for 5 mins at 37°C.
-
Detection: Measure PGF2
production via ELISA or TMPD oxidation (colorimetric at 590 nm). -
Calculation:
-
Selectivity Index (SI):
-
Target: SI > 50 indicates high selectivity (Celecoxib SI
300).
-
Protocol B: NO Suppression in RAW 264.7 Macrophages
Objective: Assess anti-inflammatory activity in a cellular environment.[2][3][4][5]
-
Cell Culture: Seed RAW 264.7 cells (
cells/mL) in 96-well plates. Incubate for 24h. -
Induction: Pre-treat cells with test compounds for 1h, then stimulate with Lipopolysaccharide (LPS, 1
g/mL).[5] -
Incubation: Incubate for 24h at 37°C, 5% CO2.
-
Griess Assay:
-
Mandatory Control (MTT Assay):
-
Crucial Step: You must run an MTT assay on the remaining cells to prove that a decrease in NO is due to pathway inhibition, not cytotoxicity. If cell viability < 80%, the anti-inflammatory data is invalid.
-
Inflammatory Signaling Pathway Visualization
Figure 2: Mechanism of Action: Pyrazoles inhibit COX-2 and suppress NO production downstream of TLR4/NF-kB signaling.
Part III: In Vivo Validation (The Proof)
Compounds with high SI and low cytotoxicity advance to animal models.
Protocol: Carrageenan-Induced Paw Edema (Rat Model)
This model mimics acute inflammation (biphasic response).[7] The early phase (0-2h) is histamine/serotonin mediated; the late phase (3-5h) is prostaglandin (COX-2) mediated.
Experimental Design:
-
Animals: Wistar rats (150–200g), n=6 per group.
-
Groups:
-
Vehicle Control (CMC/Saline).
-
Positive Control (Celecoxib 10 mg/kg).
-
Test Groups (Low, Mid, High dose).
-
Workflow:
-
Baseline: Measure initial paw volume (
) using a digital plethysmometer. -
Dosing: Administer compounds orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1%
-carrageenan (in saline) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection.
Data Analysis:
Calculate the percentage inhibition of edema:
Interpretation: Strong inhibition at 3–5 hours specifically indicates effective COX-2 inhibition.
Data Presentation & Analysis
When reporting your results, summarize the SAR (Structure-Activity Relationship) clearly.
Table 1: Representative SAR Data Format
| Compound ID | R1 (Aryl) | R2 (Core) | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (SI) | Edema Inhibition (%) |
| PZ-01 | Phenyl | H | >100 | 12.5 | >8 | 25% |
| PZ-05 | 4-F-Phenyl | CH3 | 85.2 | 0.45 | 189 | 62% |
| Celecoxib | 4-Methyl | CF3 | 15.0 | 0.05 | 300 | 75% |
References
-
Vertex AI Search. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. 11[12]
-
BenchChem. (2025).[1][7] Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. BenchChem Technical Resources. 1
-
Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model Protocol. Creative Bioarray In Vivo Services. 13
-
National Institutes of Health (NIH). (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of hybrid pyrazole analogues. PubMed Central. 14
-
BenchChem. (2025).[1][7] Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem Application Note. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages | MDPI [mdpi.com]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. criver.com [criver.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-chloro-1H-pyrazol-1-yl)aniline
Welcome to the Technical Support Center for the purification of 4-(4-chloro-1H-pyrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this important chemical intermediate. We will address common challenges and provide solutions grounded in established chemical principles.
I. Understanding the Challenges: The Nature of this compound
This compound is a substituted aromatic amine containing a heterocyclic pyrazole moiety. Its purification can be challenging due to the potential for various impurities to be present in the crude product, largely dependent on the synthetic route employed. A common method for synthesizing N-arylpyrazoles is the palladium-catalyzed Buchwald-Hartwig amination.[1] This informs the types of impurities we can anticipate.
Predicted Impurity Profile:
| Impurity Class | Specific Examples | Rationale |
| Unreacted Starting Materials | 4-chloro-1H-pyrazole, p-phenylenediamine or a related aniline precursor. | Incomplete reaction conversion. |
| Catalyst Residues | Palladium complexes, phosphine ligands. | Remnants from the Buchwald-Hartwig coupling reaction.[2][3] |
| Reaction Byproducts | Homocoupling products, products of side reactions. | Can occur during the coupling reaction. |
| Degradation Products | Oxidized aniline species. | Aromatic amines can be susceptible to oxidation. |
II. Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. What is the likely cause and how can I clean it up?
A1: Dark coloration in crude aromatic amines often indicates the presence of oxidized impurities. An initial acid-base extraction can be highly effective. The basic aniline nitrogen can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[4] This will transfer your desired product into the aqueous phase, leaving behind many non-basic, colored impurities in the organic layer. After separating the layers, the aqueous phase can be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified free amine.
Q2: I'm struggling to find a suitable solvent for recrystallization. What are some good starting points?
A2: For aromatic amines, a mixed solvent system is often effective.[5] A good starting point would be an alcohol/water mixture, such as ethanol/water or isopropanol/water.[6] The principle is to dissolve the crude product in a minimum amount of the hot "good" solvent (the alcohol) and then slowly add the hot "poor" solvent (water) until the solution becomes slightly turbid. Upon slow cooling, crystals of the purified product should form. Other solvent systems to consider are ethyl acetate/hexane and toluene/hexane.[7][8]
Q3: After my Buchwald-Hartwig synthesis, I suspect palladium contamination. How can I remove it?
A3: Palladium residues are a common issue in cross-coupling reactions. A simple and often effective first step is to filter the crude reaction mixture through a pad of Celite®.[3] This can remove a significant portion of the precipitated palladium catalyst. For more stubborn contamination, specialized palladium scavengers can be employed. These are solid-supported materials with functional groups that chelate the palladium, allowing it to be filtered off.[2] Activated carbon can also be used to adsorb palladium impurities.[9]
Q4: My compound streaks badly on silica gel during column chromatography, leading to poor separation. What can I do?
A4: The basic nature of the aniline moiety in your compound can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol.[10] This will help to improve the peak shape and achieve better separation.
III. Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.
A. Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | The melting point of your compound is lower than the boiling point of the solvent. Impurities are depressing the melting point. | - Use a lower-boiling point solvent or solvent mixture. - Try to further purify the crude material by another method (e.g., acid-base extraction) before recrystallization. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent to the solution to induce precipitation. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Crystals | Colored impurities are co-crystallizing with your product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] |
B. Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation | The eluent system is not optimized. The column was not packed properly. The column was overloaded with crude material. | - Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent. The compound is reacting with the silica gel. | - Increase the polarity of the eluent. For very polar compounds, a small percentage of methanol or a methanol/ammonia mixture in dichloromethane can be effective.[10] - Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Irreproducible Results | Variations in solvent composition. Inconsistent column packing. | - Use freshly prepared, high-purity solvents. - Develop a consistent column packing procedure. |
IV. Experimental Protocols
Disclaimer: These are general protocols and may require optimization for your specific sample and scale. Always perform a small-scale test before committing your entire batch.
Protocol 1: Acid-Base Extraction for Initial Purification
Objective: To separate the basic this compound from non-basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or meter
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Extract the organic layer again with a fresh portion of 1M HCl to ensure complete extraction of the amine. Combine the aqueous extracts.
-
The organic layer, containing non-basic impurities, can be discarded.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M NaOH or saturated NaHCO₃ solution to the aqueous extract while stirring until the solution is basic (pH > 8). Your purified product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold deionized water.
-
Dry the purified solid under vacuum.
Protocol 2: Recrystallization from an Ethanol/Water Mixture
Objective: To further purify the solid product by recrystallization.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid. Keep the solution at or near boiling.
-
Slowly add hot deionized water dropwise until the solution becomes faintly cloudy.
-
If necessary, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Flash Column Chromatography
Objective: To purify the compound when recrystallization is ineffective or for separating closely related impurities.
Materials:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, potentially with 0.5-1% triethylamine)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Select Eluent: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the separation.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
V. Visual Workflows
Troubleshooting Logic for Purification
Caption: A decision-making workflow for the purification of this compound.
General Purification Workflow
Caption: A general workflow for the multi-step purification process.
VI. References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]
-
Preparation of 4-chloropyrazoles - Google Patents. Available at:
-
Three-component Reaction for Pyrazole Synthesis - Organic Syntheses. Available at: [Link]
-
TROUBLESHOOTING GUIDE - Restek. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. Available at: [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]
-
Process for recovery of palladium from spent catalyst - Google Patents. Available at:
-
Removal of palladium (Pd) catalysts - Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Method of removing palladium - Google Patents. Available at:
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
Recrystallization - University of California, San Diego. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Low Solubility in Pyrazole Reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole-containing compounds. The planar and often aromatic nature of the pyrazole ring can lead to strong crystal lattice energy and consequently, low solubility in common reaction solvents.[1] This guide provides in-depth, experience-based troubleshooting strategies and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during pyrazole reactions due to low solubility.
Question 1: My pyrazole starting material or product is precipitating prematurely from the reaction mixture. What are the immediate steps I can take?
Premature precipitation can halt a reaction and lead to complex purification challenges.[2] Here is a systematic approach to troubleshoot this issue:
-
Temperature Adjustment: Increasing the reaction temperature is often the simplest method to enhance the solubility of your compound.[2] However, this must be balanced against the risk of potential side reactions or thermal degradation of your materials.[2] It's crucial to monitor the reaction closely by techniques like TLC or LC-MS to ensure product integrity.
-
Solvent System Modification:
-
Co-solvents: The introduction of a co-solvent can significantly increase the solvating power of the reaction medium.[2] The choice of co-solvent should be guided by the polarity of your solutes. Common co-solvents for pyrazole reactions include ethanol, propylene glycol, and polyethylene glycol.[2][3]
-
Solvent Screening: If the reaction chemistry allows, conducting a small-scale solvent screening experiment is highly recommended. This can help identify a more suitable solvent or a solvent mixture that can maintain all components in the solution phase throughout the reaction.[2]
-
-
Concentration Adjustment: Lowering the concentration of your reactants can prevent the product from reaching its saturation point and precipitating out of the solution.[2] While this may lead to longer reaction times, it often results in a cleaner reaction profile.
Question 2: I'm struggling with the purification of my pyrazole derivative by recrystallization due to its poor solubility. What are my options?
Recrystallization, a cornerstone of purification, can be particularly challenging for poorly soluble pyrazoles. Here are some effective strategies:
-
Binary Solvent Systems: This is a powerful technique for compounds that are sparingly soluble in most common solvents. The process involves dissolving your compound in a minimal amount of a "good" solvent (one in which it has high solubility) at an elevated temperature. Then, a "poor" solvent (one in which it is sparingly soluble) is added dropwise until the solution becomes turbid. Slow cooling should then induce the crystallization of your purified compound.[2]
-
Hot Filtration: If your compound is sparingly soluble even at high temperatures, hot filtration can be employed to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering the solution while it is still hot.[2]
-
Alternative Purification Techniques: When recrystallization is not feasible, other purification methods should be considered. Flash column chromatography is a common alternative for separating regioisomers and other impurities.[4] For particularly challenging separations, Supercritical Fluid Chromatography (SFC) can offer superior resolution and faster run times.[4]
Question 3: What are some of the key factors that influence the solubility of pyrazole derivatives?
The solubility of a pyrazole derivative is a complex interplay of several physicochemical properties:
-
Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.[2]
-
Crystal Structure: The arrangement of molecules within the crystal lattice significantly affects the energy required to dissolve the compound.[2] Strong intermolecular forces, such as hydrogen bonding, within the crystal lattice can lead to lower solubility.[2]
-
pH: For pyrazole derivatives that are ionizable, the pH of the solution can have a profound impact on their solubility.[2]
-
Substituents: The nature of the substituents on the pyrazole ring plays a crucial role in determining its overall polarity and, consequently, its solubility. Introducing polar functional groups like hydroxyl or amino groups can improve aqueous solubility.[2]
Troubleshooting Workflows and Protocols
To provide a more practical guide, we have outlined detailed experimental protocols for common troubleshooting scenarios.
Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Derivative
Objective: To identify a suitable co-solvent system to maintain a pyrazole derivative in solution during a chemical reaction.
Materials:
-
Your poorly soluble pyrazole derivative
-
Primary reaction solvent
-
A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO).[2]
Procedure:
-
In a series of small, sealable vials, add a pre-weighed amount of your pyrazole derivative.
-
To each vial, add the primary reaction solvent in a volume that reflects the intended reaction concentration.
-
Stir the mixtures at the target reaction temperature.
-
For the vials where the compound has not fully dissolved, add a potential co-solvent dropwise, with continuous stirring, until the solid completely dissolves.[2]
-
Carefully record the volume of each co-solvent required to achieve complete dissolution.
-
Select the co-solvent that provides the best solubility with the minimum volume added and is compatible with your reaction conditions.[2]
Protocol 2: Purification of a Poorly Soluble Pyrazole Derivative Using a Binary Solvent System
Objective: To purify a poorly soluble pyrazole derivative via recrystallization using a two-solvent system.
Materials:
-
Crude pyrazole derivative
-
A "good" solvent (in which the compound is soluble)
-
A "poor" solvent (in which the compound is sparingly soluble)
-
The two solvents must be miscible.
Procedure:
-
Place the crude pyrazole derivative in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent to the flask.
-
Gently heat the mixture with stirring until the solid is completely dissolved.[2]
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity.[2]
-
If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[2]
-
Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals.[2]
-
If crystals do not form readily, you can try gently scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[2]
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to dry thoroughly.[2]
Data and Visualization
To further illustrate the concepts discussed, the following tables and diagrams provide a quick reference for experimental design and troubleshooting.
Table 1: Common Solvents for Pyrazole Reactions
| Solvent | Polarity | Common Applications |
| Ethanol | Polar Protic | General purpose, good for many pyrazole syntheses.[2][5] |
| Methanol | Polar Protic | Similar to ethanol, can offer different solubility profiles.[2] |
| Acetone | Polar Aprotic | Good for dissolving a range of organic compounds.[2][5] |
| Toluene | Non-polar | Often used in reactions requiring higher temperatures.[5] |
| Dichloromethane | Polar Aprotic | A versatile solvent for a wide range of reactions.[2][5] |
| Acetonitrile | Polar Aprotic | Commonly used in reactions and for purification.[2][5] |
| DMF | Polar Aprotic | High boiling point, good for dissolving very polar compounds. |
| DMSO | Polar Aprotic | Strong solvent, can dissolve many poorly soluble compounds.[6] |
| TFE/HFIP | Fluorinated | Can dramatically improve regioselectivity in some pyrazole formations.[4] |
Diagram 1: Troubleshooting Workflow for Poor Pyrazole Solubility
Caption: A decision-making workflow for addressing poor pyrazole solubility during a reaction.
Diagram 2: Factors Influencing Pyrazole Derivative Solubility
Caption: Key physicochemical factors that impact the solubility of pyrazole derivatives.
Advanced Strategies for Enhancing Solubility
For particularly challenging cases, especially in the context of drug development, more advanced techniques may be necessary.
Table 2: Advanced Solubility Enhancement Techniques
| Technique | Description | Applicability |
| Salt Formation | Increases ionization by forming a salt of an acidic or basic pyrazole derivative.[1] | Applicable to compounds with ionizable functional groups.[1] |
| Co-crystallization | Forms a crystalline solid with a second component (co-former) to disrupt the crystal lattice.[1] | Can improve both solubility and dissolution rates.[1] |
| Particle Size Reduction | Techniques like micronization increase the surface area and dissolution rate.[2] | Does not affect the equilibrium solubility but can improve dissolution kinetics.[2] |
| Prodrug Approach | Involves chemically modifying the molecule to a more soluble form that converts back to the active compound in vivo.[2] | Requires careful design to ensure efficient in vivo conversion. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in its amorphous state within a polymer matrix can significantly increase aqueous solubility.[1] | A common strategy in pharmaceutical formulation.[1] |
| Lipid-Based Formulations | For lipophilic pyrazoles, formulations like SEDDS or SMEDDS can improve solubility and absorption.[1] | Particularly useful for compounds with high LogP values.[1] |
References
- Zhang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 39.
- Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry, 74(15), 5613-5623.
- Deng, G., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Organic Syntheses, 83, 233.
- Li, X., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 449-482.
- Arias-Gómez, A., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1363-1393.
- WO2011076194A1 - Method for purifying pyrazoles. (2011).
- Soltanzadeh, Z., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Sciences, 129(5), 721-726.
- Sahu, B. P., & Dash, R. N. (2020). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
- Di Meo, C., et al. (2021).
- Portilla, J., & Sarmiento, J. T. (2019).
Sources
strategies to avoid common pitfalls in pyrazole functionalization
Welcome to the Pyrazole Functionalization Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. If you are here, you have likely encountered the "Pyrazole Paradox": a structure that looks deceptively simple (just three carbons and two nitrogens) but behaves with frustrating complexity in the flask.
The following guide is structured as a Tier-3 Troubleshooting Manual. We move beyond generic textbook advice to address the specific mechanistic failures that ruin yields and selectivity in pyrazole chemistry.
Module 1: The Regioselectivity Crisis (N-Alkylation)
User Ticket #001: "I alkylated my 3-substituted pyrazole, expecting the 1,3-isomer. I got a 50:50 mix or mostly the 1,5-isomer. Why?"
The Root Cause: Tautomeric Amnesia
Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. When you deprotonate a 3-substituted pyrazole (e.g., 3-methylpyrazole) to form the pyrazolate anion, the "memory" of N1 vs. N2 is lost. The incoming electrophile (
-
Sterics (Thermodynamic/Kinetic): Avoids the bulky substituent (Favors 1,3-product).
-
Coordination (Chelation): If the substituent has a lone pair (e.g., pyridyl, carbonyl), it can chelate the metal cation, directing the electrophile to the more hindered nitrogen (Favors 1,5-product).
Troubleshooting Protocol: Controlling the Attack
Scenario A: You want the 1,3-Isomer (The "Roomy" Isomer)
-
Mechanism: Maximize steric repulsion between the substituent and the incoming electrophile.
-
The Fix: Use a bulky counter-cation and a polar aprotic solvent to dissociate the ion pair.
-
Base:
(Cesium is large, "soft," and dissociates well). -
Solvent: DMF or NMP.
-
Protocol: Dissolve pyrazole (1.0 eq) in DMF (0.2 M). Add
(1.5 eq). Stir 30 min. Add alkyl halide (1.1 eq).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Scenario B: You want the 1,5-Isomer (The "Crowded" Isomer)
-
Mechanism: Force the reaction through a tight ion-pair or chelation transition state.
-
The Fix: Use non-polar solvents and small cations that encourage clustering.
-
Base: NaH or KHMDS in Toluene/THF.
-
Advanced Hack: If your substituent is a H-bond acceptor (e.g.,
, ester), use HFIP (Hexafluoroisopropanol) as a co-solvent. HFIP forms a hydrogen-bond network that shields the "open" nitrogen, forcing alkylation at the hindered site [1].
-
Visualization: The Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting base and solvent to control N-alkylation regiochemistry.
Module 2: C-H Activation (Navigating the "Dead Zone")
User Ticket #002: "I'm trying to arylate the C3 position using Pd-catalysis, but it only hits C5 or C4."
The Root Cause: The Reactivity Gradient
Pyrazole carbons are not created equal. Their reactivity toward Palladium follows a strict hierarchy based on acidity (for CMD - Concerted Metallation Deprotonation) and nucleophilicity (for EAS):
-
C5 (Most Acidic): The proton adjacent to the N-protecting group is the most acidic (
~19-20). Pd inserts here first [2]. -
C4 (Most Nucleophilic): This position behaves like benzene; it is electron-rich and prone to Electrophilic Aromatic Substitution (EAS).
-
C3 (The Dead Zone): It is neither acidic enough for easy CMD nor nucleophilic enough for EAS.
Troubleshooting Protocol: The "SEM-Switch" Strategy
To functionalize C3, you must trick the molecule. You cannot hit C3 directly with high selectivity; you must hit C5, and then rename it to C3 by moving the protecting group.
The "SEM-Switch" Workflow:
-
Protect: Use a SEM (2-(Trimethylsilyl)ethoxymethyl) group. It directs lithiation/palladation to C5.
-
Functionalize: Perform your C-H arylation or lithiation at C5.
-
The Switch: Treat with mild acid or Lewis acid (
). The SEM group is labile and can "walk" or be removed and re-added. -
Result: Since pyrazoles are tautomeric, removing the SEM group makes the C5-substituent a C3-substituent (once re-protected or tautomerized) [3].
Data Summary: Reactivity Profiles
| Position | Reactivity Type | Preferred Catalyst/Reagent | Common Pitfall |
| C5 | Acidity-Driven (C-H Activation) | Over-arylation (bis-arylation) | |
| C4 | Nucleophilic (EAS) | Regioselectivity loss if C5 is open | |
| C3 | Inert (The "Dead Zone") | Requires Directing Group | No reaction; Catalyst decomposition |
Module 3: Cross-Coupling & Catalyst Poisoning
User Ticket #003: "My Suzuki coupling stalls at 20% conversion. The catalyst turns into a black precipitate immediately."
The Root Cause: The "Pd-Sponge" Effect
Pyrazoles are excellent ligands. The
Troubleshooting Protocol: Ligand Overload & Protection
Method A: The "Dumb" Fix (Protect the Nitrogen) Never attempt a cross-coupling on a free (NH)-pyrazole unless absolutely necessary.
-
Protocol: Protect with THP (Tetrahydropyranyl) or Boc .
-
Why THP? It adds steric bulk that prevents the nitrogen from coordinating to the Pd center, unlike a simple Methyl group.
-
Deprotection: Mild acid (HCl/MeOH) removes it easily after coupling.
-
Method B: The "Smart" Fix (Buchwald Pre-Catalysts) If you cannot protect, you must use a ligand that binds Pd tighter than the pyrazole does.
-
Catalyst System: Use XPhos Pd G2 or SPhos Pd G2 .
-
Why? These bulky biaryl phosphine ligands create a "protective shell" around the Pd(0) active species, preventing the pyrazole nitrogen from inhibiting the oxidative addition step [4].
Visualization: The Catalyst Poisoning Mechanism
Figure 2: Competitive binding mechanism where pyrazole acts as a catalyst poison.
Module 4: Purification Hacks
User Ticket #004: "My product streaks on the column and co-elutes with impurities."
The Fix: Pyrazoles are H-bond donors/acceptors that interact strongly with the silanols on silica gel.
-
The "Amine Wash": Pre-treat your silica column with 1%
(Triethylamine) in Hexanes. This caps the acidic silanol sites. Run your column with 1% in the eluent. -
The "Salt Crash": If your product is an oil, dissolve it in
and bubble HCl gas (or add 4M HCl in Dioxane). The Pyrazole-HCl salt will often precipitate as a pristine white solid. Filter, wash with ether, and free-base it later if needed.
References
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. J. Org. Chem. 2017, 82, 16, 8600–8610. Link
-
Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation. ChemCatChem, 2025.[1] Link
-
C-H Bonds as Ubiquitous Functionality... Enabled by SEM-group Transposition. J. Am. Chem. Soc.[1] 2016. Link
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications, 2019. Link
Sources
Validation & Comparative
Technical Analysis & Solvent Comparison: 4-(4-chloro-1H-pyrazol-1-yl)aniline
This guide provides a technical comparison of NMR solvent systems for the analysis of 4-(4-chloro-1H-pyrazol-1-yl)aniline , a critical intermediate often used in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and kinase inhibitors.
Executive Summary
This compound presents a unique spectroscopic challenge due to its "push-pull" electronic structure—an electron-rich aniline ring coupled to an electron-deficient chloropyrazole.
This guide compares the two industry-standard solvent systems: DMSO-d₆ and CDCl₃ .
-
Recommendation for QC/Purity: Use DMSO-d₆ . It ensures complete solubility and provides a distinct, quantifiable signal for the amine (-NH₂) protons.
-
Recommendation for Structural Elucidation: Use CDCl₃ (if solubility permits) to resolve fine coupling constants on the pyrazole ring, though amine protons may broaden or exchange.
Structural & Electronic Logic
Understanding the molecule's electronic environment is prerequisite to interpreting the NMR data.
-
The Aniline Fragment (Donor): The amino group (-NH₂) is a strong resonance donor. This shields the ortho protons (positions 2 & 6 on the benzene ring), shifting them upfield.
-
The Pyrazole Fragment (Acceptor): The pyrazole ring acts as an electron-withdrawing group (EWG) relative to the phenyl ring. The chlorine atom at position 4 further withdraws electron density, simplifying the pyrazole spectrum by removing the H4 proton and eliminating vicinal coupling.
Molecular Numbering & Logic Flow
Figure 1: Electronic influence on chemical shifts. The "Push-Pull" nature creates distinct zones in the NMR spectrum.
Comparative Analysis: DMSO-d₆ vs. CDCl₃[1]
The choice of solvent drastically alters the appearance of the exchangeable protons and the resolution of the aromatic region.
Table 1: Representative ¹H NMR Data (400 MHz)
| Proton Assignment | Multiplicity | Approx.[1][2][3][4] Shift (DMSO-d₆) | Approx. Shift (CDCl₃) | Notes |
| Py-H5 (adj to N) | Singlet (s) | 8.40 ppm | 7.85 ppm | Highly sensitive to solvent polarity due to N-lone pair interaction. |
| Py-H3 (adj to C=N) | Singlet (s) | 7.80 ppm | 7.60 ppm | Appears as a sharp singlet due to Cl-substitution at C4 blocking coupling. |
| Ar-H (adj to Py) | Doublet (d) | 7.45 ppm | 7.35 ppm | Part of AA'BB' system. J ≈ 8.8 Hz. |
| Ar-H (adj to NH₂) | Doublet (d) | 6.65 ppm | 6.75 ppm | Upfield due to resonance donation from NH₂. |
| -NH₂ (Amine) | Broad Singlet | 5.40 ppm | 3.50 - 4.00 ppm | Critical Difference: Sharp/integratable in DMSO; broad/variable in CDCl₃. |
Detailed Comparison
1. The Amine (-NH₂) Anomaly
-
DMSO-d₆: DMSO acts as a hydrogen bond acceptor. It "locks" the amine protons in place, slowing down chemical exchange. This results in a distinct, often sharp singlet around 5.4 ppm that integrates perfectly to 2H. This is the gold standard for confirming the aniline functionality.
-
CDCl₃: Exchange with trace water or acidic impurities is rapid. The peak broadens significantly, shifts upfield (3.5–4.0 ppm), and often integrates poorly.
2. The Pyrazole Singlets
In a non-chlorinated pyrazole, H3, H4, and H5 couple to each other (dd or t).
-
Effect of 4-Cl: The chlorine atom replaces H4. This decouples H3 and H5.
-
Result: You observe two distinct singlets. H5 is typically more downfield than H3 because it is adjacent to the N1 nitrogen, which is attached to the aromatic ring.
3. Solubility Profile
-
DMSO: High solubility (>50 mg/mL). Ideal for ¹³C NMR where higher concentration is required.
-
CDCl₃: Moderate to low solubility. The polarity of the pyrazole and aniline groups can cause aggregation, leading to peak broadening.
Experimental Protocols
Protocol A: High-Fidelity QC Sample Prep (DMSO-d₆)
Use this for purity assays and batch release.
-
Massing: Weigh 5–10 mg of the solid analyte into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.8% D).
-
Tip: Use DMSO ampoules rather than a stock bottle to minimize water peaks (H₂O shows at 3.33 ppm in DMSO).
-
-
Mixing: Vortex for 10 seconds. Ensure no suspended solids remain.
-
Acquisition:
-
Scans: 16 (¹H), 512+ (¹³C).
-
Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the isolated pyrazole protons for accurate integration.
-
Protocol B: Structural Confirmation (CDCl₃ + D₂O Shake)
Use this to prove the presence of exchangeable protons.
-
Initial Scan: Prepare sample in CDCl₃ (approx 5 mg/0.6 mL). Run standard ¹H NMR.
-
D₂O Exchange:
-
Add 1 drop of D₂O to the NMR tube.
-
Shake vigorously for 30 seconds.
-
Allow layers to separate (D₂O floats on top, but exchange happens at interface).
-
-
Re-acquire: The broad singlet at ~3.5–4.0 ppm (NH₂) should disappear, confirming it is an exchangeable amine and not an impurity.
Decision Logic for Researchers
Use the following workflow to select the optimal analytical path.
Figure 2: Solvent selection decision tree based on analytical requirements.
¹³C NMR Expectations (100 MHz)
When analyzing the carbon spectrum, look for these diagnostic signals:
-
C-Cl (Pyrazole C4): A distinctive quaternary carbon, typically around 108–110 ppm . It will be significantly lower intensity than CH carbons.
-
C-NH₂ (Aniline C1): The most deshielded aromatic carbon attached to the amine, approx 148 ppm .
-
Pyrazole CH (C3/C5): Two sharp peaks in the 125–140 ppm range.
-
Symmetry: Due to the para-substitution of the benzene ring, the 2/6 carbons are equivalent, and the 3/5 carbons are equivalent. You will see two very tall signals in the aromatic region (114 ppm and 120 ppm ranges).
References
-
Abraham, R. J., et al. (2006).[5] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
National Institutes of Health (PubChem). "4-(1H-Pyrazol-1-yl)aniline (Compound Summary)." PubChem Database.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.
- Claramunt, R. M., et al. (2006). "The effect of the 4-substituent on the ¹H and ¹³C NMR chemical shifts of N-phenylpyrazoles." Magnetic Resonance in Chemistry. (Contextual grounding for pyrazole shifts).
Sources
- 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Accelerating Heterocycle Construction: A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis of Pyrazoles
Executive Summary
The pyrazole nucleus is a privileged pharmacophore, serving as the structural anchor for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. In high-throughput drug discovery, the rate-limiting step is often the synthesis and purification of these heterocycles.
This guide objectively compares Conventional Thermal Heating (CTH) against Microwave-Assisted Organic Synthesis (MAOS) .[1] While CTH relies on conductive heat transfer, MAOS utilizes dielectric heating to achieve volumetric energy transfer. The data presented below demonstrates that MAOS is not merely "faster" but fundamentally alters the reaction trajectory, suppressing side reactions and improving atom economy.
Mechanistic Divergence: Why the Method Matters
To understand the performance gap, one must analyze the energy transfer mechanisms.
Conventional Heating (The Wall Effect)
In conventional reflux, heat is applied externally. Energy transfers from the oil bath
Microwave Heating (Dielectric Activation)
Microwaves (typically 2.45 GHz) couple directly with molecules possessing a permanent dipole (e.g., polar solvents like EtOH, DMSO) or ionic species.
-
Dipolar Polarization: Polar molecules try to align with the oscillating electric field. The lag in alignment (dielectric loss) generates internal heat via molecular friction.
-
Ionic Conduction: Dissolved ions oscillate in the field, colliding with neighboring molecules to generate heat.
The Result: Uniform, volumetric heating that can exceed the solvent's atmospheric boiling point (superheating) in sealed vessels, significantly increasing the reaction rate constant (
Visualization: The Knorr Pyrazole Formation Pathway
The following diagram illustrates the chemical mechanism (Knorr condensation) common to both methods, highlighting the steps accelerated by thermal energy.
Figure 1: Mechanistic pathway of Knorr Pyrazole Synthesis. The cyclization step is heavily dependent on thermal activation energy.
Comparative Performance Analysis
The following data compares the synthesis of 3,5-dimethyl-1-phenylpyrazole (a standard benchmark) and related derivatives.
Table 1: Experimental Data Summary
| Metric | Conventional Heating (Reflux) | Microwave-Assisted (MAOS) | Delta (Improvement) |
| Reaction Time | 2 – 4 Hours | 2 – 10 Minutes | 95-98% Reduction |
| Temperature | 78°C (Ethanol reflux) | 120°C - 140°C (Sealed) | Higher |
| Yield | 70 – 85% | 92 – 98% | +15-20% |
| Solvent Usage | 20-50 mL/g (High) | <5 mL/g or Solvent-Free | Improved Green Metrics |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often simple filtration) | Reduced Work-up |
Analysis of Causality
-
Yield Increase: In CTH, prolonged heating allows competitive side reactions (e.g., hydrazine oxidation). MAOS completes the reaction before these slow side pathways become significant.
-
Solvent Effects: MAOS allows the use of "lossy" solvents (ethanol, acetic acid) which couple efficiently. Non-polar solvents (toluene) are poor microwave absorbers unless "doped" with ionic liquids or polar additives.
Experimental Protocols
Target Molecule: 3,5-Dimethyl-1-phenylpyrazole Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (Solvent).
Protocol A: Conventional Synthesis (The Baseline)
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 10 mmol acetylacetone in 20 mL absolute ethanol.
-
Addition: Add 10 mmol phenylhydrazine dropwise at room temperature (exothermic reaction).
-
Reaction: Heat the oil bath to 85°C and reflux the mixture for 3 hours .
-
Monitoring: Check TLC (Hexane:EtOAc 8:2) every 60 minutes.
-
Work-up: Cool to room temperature. Pour into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol/water to remove unreacted hydrazine (often required).
Protocol B: Microwave-Assisted Synthesis (The Modern Standard)
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
Setup: Place 10 mmol acetylacetone and 10 mmol phenylhydrazine into a 10 mL pressure-rated microwave vial.
-
Solvent: Add 2 mL ethanol (High concentration is preferred in MW). Note: A drop of acetic acid may catalyze the reaction.
-
Parameters: Cap the vial. Set parameters:
-
Temp: 130°C
-
Hold Time: 5 minutes
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 200W)
-
-
Reaction: Start the run. The system will ramp to 130°C in <1 min.
-
Work-up: Cool using compressed air (integrated in most reactors). The product often crystallizes directly upon cooling.
-
Isolation: Filter and wash with cold ethanol.
Decision Matrix & Workflow
When should you switch from Conventional to Microwave? Use the workflow below to optimize your resource allocation.
Figure 2: Decision workflow for selecting synthesis methodology based on scale and solvent properties.
Conclusion
For the synthesis of pyrazoles in a drug discovery setting (milligram to gram scale), Microwave-Assisted Organic Synthesis is the superior methodology . It offers a self-validating advantage: the high yields and purity confirm the suppression of side reactions that plague conventional reflux methods.
While conventional heating remains necessary for multi-kilogram process chemistry (due to the penetration depth limits of microwaves), the R&D phase should exclusively utilize MAOS to accelerate the "Make-Test-Analyze" cycle.
References
-
Current Organic Synthesis. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction. Retrieved from [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Guide to Proper Disposal of 4-(4-chloro-1H-pyrazol-1-yl)aniline
[1]
Executive Summary: Immediate Action Protocol
For researchers requiring immediate guidance, the following table summarizes the critical disposal parameters for 4-(4-chloro-1H-pyrazol-1-yl)aniline .
| Parameter | Operational Directive |
| Waste Classification | Hazardous Organic – Halogenated |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Aquatic Toxicity, Irritant. |
| Segregation | DO NOT MIX with non-halogenated solvents or strong oxidizers.[1] |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass. |
| Labeling | Must specify "Halogenated Organic" and "Toxic".[2] |
| Destruction Method | High-temperature incineration (requires HCl scrubbing). |
Hazard Identification & Scientific Context
To ensure safety, one must understand the causality behind the disposal protocols. This compound combines an aniline moiety with a chlorinated pyrazole ring. This structure dictates specific handling requirements distinct from general organic waste.[2][3]
The "Halogen Rule"
The presence of the chlorine atom on the pyrazole ring classifies this substance as Halogenated Waste .
-
Why it matters: When incinerated, halogenated compounds generate acidic gases (e.g., Hydrogen Chloride, HCl) and potential dioxins. Disposal facilities must use incinerators equipped with alkaline scrubbers to neutralize these byproducts. Mixing this with non-halogenated waste (like acetone or methanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental processing load [1].[4]
Aniline Toxicity & Reactivity
Anilines are notorious for methemoglobinemia (interfering with oxygen transport in blood) upon exposure.
-
Reactivity Warning: Anilines are weak bases. They react exothermically with strong acids. Never dispose of this compound directly into an acidic waste stream (e.g., Piranha solution or Nitric acid waste) without explicit neutralization and safety review, as this can lead to violent reactions or the formation of shock-sensitive salts [2].
Segregation & Decision Logic
The most common error in laboratory disposal is improper segregation. Use the following logic to determine the correct waste stream.
Visual Workflow (Decision Tree)
Figure 1: Decision matrix for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute often mandates the "Halogenated" waste stream depending on concentration thresholds (typically >1-2%).
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired reagents, weigh-boat residues, contaminated spill pads.
-
Containment: Place the solid material into a clear, sealable polyethylene bag.
-
Secondary Container: Place the sealed bag into a wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: Write the full name: "this compound". Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: HPLC effluent, reaction workups.
-
Solvent Assessment:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.
-
If the solvent is Methanol , Ethanol , or Ethyl Acetate : You must still consider the solute.[4] Because the solute contains Chlorine, strict EPA guidelines often require this mixture to be treated as Halogenated Waste to prevent damage to non-halogenated incinerators [3].
-
-
PH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (from a reaction workup), neutralize it slowly with Sodium Bicarbonate before adding it to the waste carboy to prevent gas generation.
-
Transfer: Funnel the liquid into the appropriate carboy (typically the "Halogenated" stream).
-
Log Entry: Immediately record the volume and the specific chemical name on the carboy's log sheet.
Scenario C: Contaminated Glassware (Vials/Pipettes)
Applicability: LC/MS vials, pasteur pipettes.
-
Drain: Ensure vials are empty. If they contain >3% residual liquid, drain them into the liquid waste stream first.
-
Segregation: Place empty vials/pipettes into a "Glass/Sharps" container designated for Chemically Contaminated Sharps .
-
Prohibition: Do not place these in the general broken glass box or regular trash.
Emergency Spill Response
If a spill occurs during the disposal process:
-
Isolate: Evacuate the immediate area.
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Containment (Solid): Gently cover with wet paper towels to prevent dust formation, then scoop into a bag.
-
Containment (Liquid): Use vermiculite or a commercial solvent absorbent pads. Do not use paper towels alone for large liquid spills as they are flammable.
-
Decontamination: Wipe the surface with a mild detergent and water. Collect all cleanup materials as Solid Hazardous Waste (Scenario A).
Regulatory & Compliance Notes
-
EPA RCRA Status: While this specific intermediate may not be explicitly "P-listed" or "U-listed" by CAS number, it exhibits characteristics of toxicity and contains halogens. Under RCRA guidelines (40 CFR), the generator must determine if the waste exhibits hazardous characteristics. The presence of the halogenated aniline structure necessitates handling it as Hazardous Waste [4].
-
Aquatic Toxicity: Chlorinated anilines are often very toxic to aquatic life (H400/H410). Under no circumstances should this chemical be poured down the sink.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. (40 CFR Part 261). Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Waste. Available at: [Link]
-
Princeton University Environmental Health & Safety. Waste Removal and Disposal Guidelines: Halogenated vs Non-Halogenated Solvents. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[5] Available at: [Link]
Personal protective equipment for handling 4-(4-chloro-1H-pyrazol-1-yl)aniline
An In-Depth Technical Guide to the Safety and Handling of 4-(4-chloro-1H-pyrazol-1-yl)aniline
Introduction: Understanding the Compound
This compound is a substituted aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical and agrochemical research. Its structure incorporates a chlorinated pyrazole ring attached to an aniline moiety. This combination of functional groups dictates its reactivity and, critically, its toxicological profile. As with many chlorinated aromatic compounds and anilines, this substance must be handled with the utmost care, assuming a high degree of hazard due to potential skin absorption, inhalation toxicity, and irritation.[1][2][3]
This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for this exact compound may be limited, its structural similarity to other chlorinated anilines and aromatic amines allows for a robust hazard evaluation. The primary risks are associated with acute toxicity through multiple routes of exposure and irritation.[4][5][6]
Table 1: Hazard Summary
| Hazard Class | GHS Hazard Statement | Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the work area.[4][5] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Prevent all skin contact. Use appropriate gloves and a lab coat.[4][5] |
| Skin Irritation | H315: Causes skin irritation | Direct contact will likely cause inflammation and irritation.[4][5][7] |
| Eye Irritation | H319: Causes serious eye irritation | Wear chemical splash goggles to prevent eye contact and potential damage.[4][5][7] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Avoid generating and breathing dust. Handle only in a certified chemical fume hood.[4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Engineering controls (fume hood) are essential to prevent inhalation.[4][5][7] |
| Potential Chronic Hazards | Suspected of causing genetic defects and cancer.[3] | Based on data for related anilines, long-term or repeated exposure could pose significant health risks, including organ damage and carcinogenicity.[3] |
Controlling Exposure: A Multi-Layered Approach
A hierarchy of controls is the most effective strategy for mitigating risks. This involves implementing engineering controls first, followed by administrative procedures, and finally, relying on personal protective equipment (PPE) as the last line of defense.
Engineering Controls: Your Primary Shield
Engineering controls are designed to remove the hazard at the source, before it can contact the user.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2][8] This is critical to prevent the inhalation of fine dust particles and aerosols, which can cause respiratory irritation and systemic toxicity.[7][9]
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is to be performed safely.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory to prevent cross-contamination.
-
Training: Personnel must be fully trained on the specific hazards of this compound and the procedures outlined in this guide and its Safety Data Sheet (SDS).
-
Hygiene Practices: Wash hands and forearms thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][10] Do not eat, drink, smoke, or apply cosmetics in the work area.[5][8][11]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate all risks. The selection of PPE must be based on the specific hazards of the material being handled.[12][13]
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[9]
-
Required for Liquid Handling/Splash Risk: Chemical splash goggles are mandatory when handling solutions or when there is any risk of splashing.[2][14]
-
Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles should be used when handling larger quantities or during operations with a significant splash potential.[2][14]
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[8]
-
Gloves: No single glove material is impervious to all chemicals. Nitrile gloves are generally suitable for incidental contact with solid materials.[14] However, when working with solutions or for prolonged handling, it is crucial to consult the glove manufacturer's resistance guide for chlorinated aromatic compounds. Double-gloving (wearing two pairs of nitrile gloves) can provide additional protection.[9] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[7][9]
-
Protective Clothing: Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.[8]
-
-
Respiratory Protection:
-
Work performed within a certified chemical fume hood should provide adequate respiratory protection.[2] If a situation arises where the concentration of airborne particles could exceed occupational exposure limits (e.g., large-scale spill or failure of a fume hood), a NIOSH-approved air-purifying respirator with appropriate particulate/organic vapor cartridges must be used.[13] Respirator use requires a formal respiratory protection program, including fit testing and training.
-
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize dust generation and prevent exposure during routine laboratory use.
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place it in the fume hood.
-
Don all required PPE as described above (lab coat, chemical splash goggles, appropriate gloves).
-
-
Weighing the Compound (Solid):
-
Tare a clean, creased piece of weigh paper or a glass container on the balance inside the fume hood.
-
Carefully open the stock container, keeping the opening pointed away from your breathing zone.
-
Use a clean spatula to gently transfer the desired amount of solid. Avoid any actions that could create dust, such as tapping the spatula on the container opening.
-
Close the stock container tightly immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully fold the weigh paper and gently slide the solid into the reaction vessel or beaker.
-
If using a container for weighing, rinse it multiple times with the intended solvent, transferring the rinsate into the vessel to ensure a complete transfer.
-
Slowly add the solvent to the vessel, directing the stream to the side of the vessel to avoid splashing.
-
Stir the mixture as required to achieve dissolution.
-
-
Post-Handling:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.
-
Dispose of the weigh paper and cleaning materials as hazardous waste.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Emergency Response Plan: Spills and Exposure
Immediate and correct action is critical in an emergency.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Small Spill Cleanup (Contained within a Fume Hood)
This workflow applies to small spills (<10g) that can be managed safely by trained laboratory personnel.
Caption: Workflow for managing a small chemical spill in a laboratory setting.
For large spills, or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency safety office.
Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.[2] Do not discharge any amount into drains or regular trash.[7][15]
-
Solid Waste: This includes excess reagent, contaminated weigh paper, gloves, and absorbent materials from spill cleanups. Place all solid waste into a clearly labeled, sealed hazardous waste container.[2][7]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers are not truly empty and retain chemical residue. They should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[7]
By adhering to these protocols, you build a system of safety that protects yourself, your colleagues, and the integrity of your scientific work. Always prioritize safety and consult your institution's safety office if you have any questions.
References
- Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Benchchem.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE.
- Vertex AI Search. chemical label 4-chloro-2-(1H-pyrazol-1-yl)aniline.
- Apollo Scientific.
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Carl ROTH.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. SAFETY DATA SHEET - 4-(1H-Pyrazol-1-ylmethyl)aniline.
- Vertex AI Search. 3 - Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- Oxford Lab Fine Chem.
- DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals.
- Harvey Mudd College Department of Chemistry.
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- California State University, Bakersfield.
- University of Bologna.
- National Center for Biotechnology Information (NCBI).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. csub.edu [csub.edu]
- 9. hmc.edu [hmc.edu]
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- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
